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molecular formula C5H11N3Si B082041 2-Trimethylsilyl-1,2,3-triazole CAS No. 13518-80-4

2-Trimethylsilyl-1,2,3-triazole

Cat. No. B082041
M. Wt: 141.25 g/mol
InChI Key: DSPOVSQQYMUIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080566B1

Procedure details

A 1000-mL 4-necked round-bottomed flask was charged with a solution of 2H-1,2,3-triazole (30 g, 434.78 mmol, 1.00 equiv) in benzene (500 mL). To this solution was added chlorotrimethylsilane (49.3 g, 456.48 mmol, 1.05 equiv) drop wise 0° C. followed by addition of triethylamine (48.3 g, 478.22 mmol, 1.10 equiv). The resulting solution was stirred for 16 hours at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum. The crude product was purified by distillation and the fraction was collected at 140-150° C. affording 2-(trimethylsilyl)-2H-1,2,3-triazole as colorless oil (11 g, 18%). To a solution of 2-(trimethylsilyl)-2H-1,2,3-triazole (6.2 g, 43.97 mmol, 2.74 equiv) in DMF (100 mL) was added tert-butyl 3-(4-nitrophenylsulfonyloxy)piperidine-1-carboxylate (6.2 g, 16.06 mmol, 1.00 equiv). The resulting solution was refluxed for 3 hours. Upon completion, the mixture was cooled down to room temperature and concentrated on a rotary evaporator affording tert-butyl 3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate as brown solid (2.3 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Quantity
48.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.Cl[Si:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C>C1C=CC=CC=1>[CH3:8][Si:7]([CH3:10])([CH3:9])[N:2]1[N:3]=[CH:4][CH:5]=[N:1]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N=1NN=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
49.3 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
48.3 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation
CUSTOM
Type
CUSTOM
Details
the fraction was collected at 140-150° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C[Si](N1N=CC=N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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